

# Cross-referencing NMR data of 2,3,6-Trimethoxyisonicotinaldehyde with literature values

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## Compound of Interest

Compound Name: 2,3,6-Trimethoxyisonicotinaldehyde

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## Cross-Referencing NMR Data of 2,3,6-Trimethoxyisonicotinaldehyde: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for **2,3,6-trimethoxyisonicotinaldehyde**. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data as a reference point for researchers. The information herein is intended to support computational chemistry, structural elucidation, and drug development efforts where experimental data is not readily accessible.

### Data Presentation: Predicted NMR Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **2,3,6-trimethoxyisonicotinaldehyde**. These values are derived from computational models and serve as an estimation for comparison with experimentally acquired data.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **2,3,6-Trimethoxyisonicotinaldehyde**

Proton	Predicted Chemical Shift (ppm)
Aldehyde Proton (-CHO)	9.8 – 10.2 <sup>[1]</sup>
Methoxy Protons (-OCH <sub>3</sub> )	3.8 – 4.0 <sup>[1]</sup>
Aromatic Proton (C5-H)	Not explicitly predicted in search results

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **2,3,6-Trimethoxyisonicotinaldehyde**

Carbon	Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)	190 – 195 <sup>[1]</sup>
Aromatic Carbons (Pyridine Ring)	Not specified in search results
Methoxy Carbons (-OCH <sub>3</sub> )	Not specified in search results

Note on Data: The predicted values presented are based on computational estimations.<sup>[1]</sup> Experimental values may vary depending on the solvent, concentration, and instrument used. Researchers are encouraged to contribute experimentally determined data to public databases to enrich the collective understanding of this compound.

## Experimental Protocols

While specific experimental data for **2,3,6-trimethoxyisonicotinaldehyde** is not available, a general protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra for aromatic aldehydes is provided below. This protocol is based on standard laboratory practices.

### General Protocol for <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

#### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of the solid sample or 1-2 drops of a liquid sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, Acetone-d<sub>6</sub>). The choice of solvent is critical as it can influence chemical shifts.

- Transfer the solution to a 5 mm NMR tube, ensuring a sufficient volume to cover the detection coils of the spectrometer.
- The concentration should be adequate to obtain a good signal-to-noise ratio. For  $^1\text{H}$  NMR, a concentration of 0.01 mol/L is often sufficient, while  $^{13}\text{C}$  NMR may require a higher concentration of around 0.1 mol/L.

## 2. NMR Spectrometer Setup:

- The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- The probe temperature is typically set to ambient temperature (around 298 K).

## 3. $^1\text{H}$ NMR Data Acquisition:

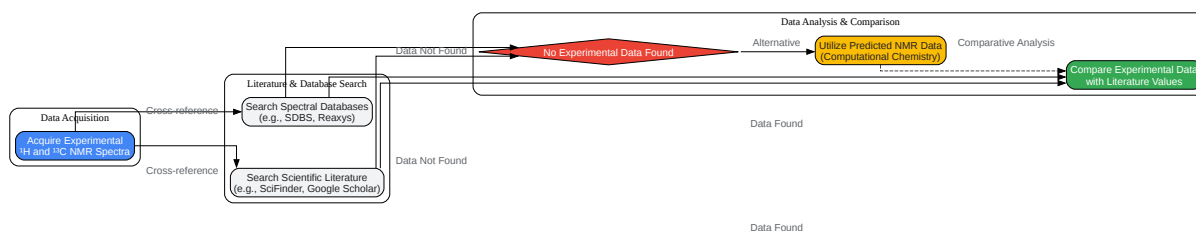
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse program.
- Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Important parameters to report include the number of protons, multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz).

## 4. $^{13}\text{C}$ NMR Data Acquisition:

- Acquire the  $^{13}\text{C}$  NMR spectrum using a standard proton-decoupled pulse sequence.
- Chemical shifts are reported in ppm and referenced to the solvent peak.
- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans may be required to achieve an adequate signal-to-noise ratio compared to  $^1\text{H}$  NMR.

# Workflow for Cross-Referencing NMR Data

The following diagram illustrates a typical workflow for cross-referencing NMR data, highlighting the challenges encountered when experimental data is unavailable.



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Caption: Workflow for NMR data cross-referencing.

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## References

- 1. 2,3,6-Trimethoxyisonicotinaldehyde | 1364917-16-7 | Benchchem [benchchem.com]
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